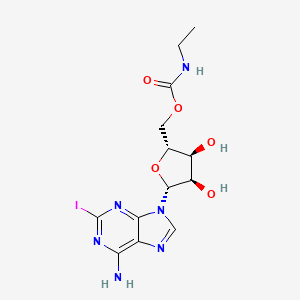

2-Iodo-5'-ethylcarboxamidoadenosine

Description

Overview of Adenosine (B11128) Receptor Subtypes and Their Physiological Roles

Adenosine is a purine (B94841) nucleoside that functions as a critical signaling molecule, mediating a wide range of physiological effects by interacting with four distinct G protein-coupled receptors (GPCRs): the A1, A2A, A2B, and A3 adenosine receptors (ARs). wikipedia.orgnih.gov These receptors are distributed throughout the human body and play essential roles in various tissues and organs. taylorandfrancis.com

The A1 and A3 adenosine receptors are primarily coupled to inhibitory G proteins (Gi/o), and their activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. taylorandfrancis.comnih.gov In contrast, the A2A and A2B receptors are mainly coupled to stimulatory G proteins (Gs), and their activation results in an increase in cAMP levels. taylorandfrancis.com The A2B receptor is unique in that it can also couple to Gq proteins in many cell types. nih.gov

The physiological functions modulated by these receptors are diverse and sometimes overlapping:

A1 Receptors: These high-affinity receptors are abundant in the brain, heart, and adipose tissue. In the heart, A1 receptor activation slows the heart rate and protects against ischemic injury. physiology.orgbionity.com In the brain, they have inhibitory functions, reducing the release of neurotransmitters. bionity.com

A2A Receptors: These are also high-affinity receptors, found in high concentrations in the basal ganglia, vasculature, and platelets. wikipedia.orgtaylorandfrancis.com They are known for their role in regulating blood flow through vasodilation of coronary arteries and have significant anti-inflammatory effects. wikipedia.orgbionity.com

A2B Receptors: As low-affinity receptors, A2B receptors are activated when adenosine concentrations are significantly elevated, such as during inflammation or hypoxia. taylorandfrancis.com They are involved in inflammatory processes and have been identified in ventricular cardiomyocytes, where they may counteract the effects of A1 receptor activation. physiology.org

A3 Receptors: These are also considered low-affinity receptors. taylorandfrancis.com The A3 receptor is implicated in cardioprotection during ischemia and the inhibition of neutrophil degranulation. bionity.com It is a significant target for therapeutic intervention in inflammatory diseases and cancer. nih.gov

The distinct distribution and signaling pathways of these receptor subtypes allow for adenosine to exert fine-tuned control over numerous physiological processes, from cardiovascular function and neurotransmission to inflammation and immune responses. wikipedia.orgnih.gov

Significance of Purinergic Signaling in Biological Regulation

Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides, such as adenosine triphosphate (ATP), and nucleosides like adenosine. wikipedia.orgnih.gov This signaling system, first proposed in the early 1970s, is now recognized as a crucial regulator of a vast array of cellular functions and is integral to both health and disease. wikipedia.orgfrontiersin.org

The system involves the release of purines from cells, their action on specific purinergic receptors (P1 for adenosine and P2 for nucleotides like ATP), and their subsequent breakdown by extracellular enzymes called ectonucleotidases. frontiersin.orgnih.gov ATP, often co-released with other neurotransmitters, can act as a signaling molecule itself or be hydrolyzed to adenosine, thereby modulating both P2 and P1 receptor-mediated pathways. wikipedia.orgfrontiersin.org

Purinergic signaling plays a critical role in:

Metabolic Regulation: Key molecules like ATP, ADP, and adenosine are involved in regulating endocrine functions, including insulin (B600854) secretion and glucose metabolism. frontiersin.org

Inflammation and Immunity: Extracellular nucleotides and adenosine are potent regulators of immune cell function and inflammatory responses. nih.govfrontiersin.org Shifting the balance between P1 and P2 signaling is an emerging therapeutic concept for dampening pathological inflammation. wikipedia.org

Neurotransmission: ATP is now known to act as a co-transmitter in most, if not all, nerves in the central and peripheral nervous systems. wikipedia.org

Tissue Homeostasis and Repair: Purinergic signaling is involved in the regulation of bone metabolism, and cellular responses to stress or injury often involve the release of ATP, which acts as a danger signal. nih.govfrontiersin.org

The intricate network of purinergic receptors, their ligands, and regulatory enzymes forms a sophisticated signaling system that allows organisms to respond to a wide variety of physiological and pathological stimuli. nih.gov

Rationale for the Development of Selective Adenosine Receptor Agonists

The widespread and diverse roles of adenosine receptors make them attractive targets for therapeutic intervention in a variety of diseases, including cardiovascular disorders, neurological conditions, inflammation, and cancer. nih.govnih.gov However, the ubiquitous nature of these receptors presents a significant challenge. The endogenous ligand, adenosine, is non-selective and activates all four receptor subtypes, which can lead to a multitude of effects, some of which may be undesirable or off-target. wikipedia.org

For instance, while A1 receptor activation is beneficial for slowing a rapid heart rate, simultaneous A2A receptor activation can cause vasodilation and hypotension. wikipedia.orgphysiology.org Similarly, many early adenosine-based compounds, such as the classic antagonists caffeine (B1668208) and theophylline, are non-selective and affect multiple receptor subtypes. wikipedia.orgnih.gov

This has driven the development of selective adenosine receptor agonists—molecules designed to target a specific receptor subtype (e.g., A1, A2A, A2B, or A3) with high affinity and efficacy, while having minimal interaction with the others. nih.govnih.gov The rationale for this approach is to:

Enhance Therapeutic Efficacy: By targeting the specific receptor subtype responsible for a desired therapeutic effect, the efficacy of the treatment can be maximized.

Minimize Side Effects: Selectivity helps to avoid the activation of other adenosine receptor subtypes that could lead to unwanted side effects. nih.gov

Probe Physiological Functions: Selective agonists are invaluable research tools that allow scientists to dissect the specific roles of each receptor subtype in complex biological systems. nih.gov

The development of subtype-selective agonists has been a major focus of medicinal chemistry, leading to the creation of novel compounds that can precisely modulate the activity of a single adenosine receptor subtype. nih.govnih.gov This approach holds significant promise for developing new and improved treatments for a wide range of pathological conditions. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H17IN6O5 |

|---|---|

Molecular Weight |

464.22 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-ethylcarbamate |

InChI |

InChI=1S/C13H17IN6O5/c1-2-16-13(23)24-3-5-7(21)8(22)11(25-5)20-4-17-6-9(15)18-12(14)19-10(6)20/h4-5,7-8,11,21-22H,2-3H2,1H3,(H,16,23)(H2,15,18,19)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

RLCWOOMMFUKSIC-IOSLPCCCSA-N |

Isomeric SMILES |

CCNC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)I)N)O)O |

Canonical SMILES |

CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)I)N)O)O |

Origin of Product |

United States |

Pharmacological Characterization of 2 Iodo 5 Ethylcarboxamidoadenosine

Agonistic Profile at Adenosine (B11128) Receptor Subtypes

The interaction of 2-Iodo-5'-ethylcarboxamidoadenosine with the four known adenosine receptor subtypes (A1, A2A, A2B, and A3) has been a subject of extensive research. These studies have revealed a distinct profile of affinity and selectivity that underscores its utility as a pharmacological tool.

Affinity and Potency at A3 Adenosine Receptors

This compound demonstrates a high affinity for the human A3 adenosine receptor. Studies have reported its equilibrium dissociation constant (Ki) for the A3 receptor to be in the low nanomolar range, indicating a strong binding interaction. For instance, a Ki value of approximately 6.2 nM for the human A3 receptor has been documented, highlighting its potent agonistic nature at this subtype. tocris.com The potency of I-NECA at the A3 receptor is further substantiated by functional assays, which measure the concentration required to elicit a half-maximal response (EC50).

Comparative Selectivity Against A1, A2A, and A2B Adenosine Receptors

While potent at the A3 receptor, this compound also exhibits significant affinity for the A1 and A2A adenosine receptors. Its Ki values for human A1 and A2A receptors have been reported to be 14 nM and 20 nM, respectively. tocris.com This indicates a degree of promiscuity in its binding profile. However, its affinity for the A2B receptor is considerably lower, with an EC50 value of 2.4 µM for the human A2B receptor. tocris.com This demonstrates a clear selectivity hierarchy, with the highest affinity for the A3 receptor, followed by A1 and A2A, and significantly lower affinity for the A2B subtype. The parent compound, 5'-N-ethylcarboxamidoadenosine (NECA), is a non-selective adenosine receptor agonist, and the addition of an iodine atom at the 2-position of the adenine (B156593) ring in I-NECA enhances its affinity and selectivity for the A3 receptor. revvity.commedchemexpress.com

Table 1: Affinity of this compound for Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| A3 | 6.2 tocris.com |

| A1 | 14 tocris.com |

| A2A | 20 tocris.com |

Note: Lower Ki values indicate higher binding affinity.

Receptor Binding Kinetics and Equilibrium Constants

The interaction between a ligand and its receptor is a dynamic process characterized by rates of association and dissociation. Understanding these kinetics is crucial for a comprehensive pharmacological characterization.

Determination of Dissociation Constants (Kd) and Binding Maximums (Bmax)

The equilibrium dissociation constant (Kd) is a fundamental measure of the affinity of a ligand for its receptor, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. umich.eduumich.edu The total number of receptors in a given preparation is quantified by the maximum binding capacity (Bmax). umich.eduscience.gov Radioligand binding assays are commonly employed to determine these parameters. revvity.com In studies involving [3H]NECA binding to rat cerebral cortex membranes, Scatchard analysis revealed two distinct binding sites. nih.gov The high-affinity site exhibited a Kd of 10.66 +/- 5 nM and a Bmax of 0.305 +/- 0.05 pmol/mg protein, which is believed to correspond to the A1 adenosine receptor. nih.gov The low-affinity site had a much higher Kd, suggesting a different receptor subtype or state. nih.gov It is important to note that experimental conditions and the presence of endogenous inhibitors can influence the apparent Kd and Bmax values. nih.gov

Table 2: Illustrative Binding Parameters from a [3H]NECA Binding Study

| Parameter | Value |

| High-Affinity Kd | 10.66 +/- 5 nM nih.gov |

| High-Affinity Bmax | 0.305 +/- 0.05 pmol/mg protein nih.gov |

Competition Binding Analyses with Orthosteric Ligands

Competition binding assays are a powerful tool to investigate the interaction of an unlabeled ligand, such as this compound, with a receptor by measuring its ability to displace a radiolabeled orthosteric ligand. These studies are crucial for determining the inhibitor constant (Ki) of the unlabeled ligand, which reflects its binding affinity. The rank order of potency of various adenosine analogs in competing with [3H]NECA for binding to rat cerebral cortex membranes was found to be CHA > L-PIA > NECA > CADO for the high-affinity site. nih.gov This type of analysis helps to characterize the pharmacological profile of the receptor and the ligand .

Functional Receptor Activation and Downstream Signaling Pathways

Upon binding to adenosine receptors, agonists like this compound trigger intracellular signaling cascades. Adenosine receptors are G protein-coupled receptors (GPCRs), and their activation leads to a variety of cellular responses. nih.gov The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.govnih.gov In contrast, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. nih.gov However, the signaling pathways can be more complex, with some receptors capable of coupling to different G proteins depending on the cellular context. researchgate.net For instance, the human A1 receptor expressed in CHO cells has been shown to couple to both Gi and Gs proteins. researchgate.net The activation of these pathways ultimately leads to a wide range of physiological effects.

Coupling to G-Proteins (e.g., Gαi, Gαo) and Adenylyl Cyclase Modulation

The signaling cascades initiated by this compound are dictated by the subtype of adenosine receptor to which it binds and the specific G-proteins these receptors couple with. Adenosine receptors are classic G-protein-coupled receptors (GPCRs), and their activation leads to the modulation of the enzyme adenylyl cyclase, which synthesizes cyclic AMP (cAMP).

The different adenosine receptor subtypes exhibit distinct G-protein coupling preferences:

A1 and A3 Receptors: These receptors predominantly couple to inhibitory G-proteins of the Gαi/o family. nih.gov Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular production of cAMP.

A2A and A2B Receptors: These receptors primarily couple to stimulatory G-proteins (Gαs). nih.govnih.gov Binding of an agonist to these receptors activates Gαs, which in turn stimulates adenylyl cyclase activity and leads to an increase in intracellular cAMP levels. nih.gov

Research has revealed that the coupling can be more complex, a phenomenon known as promiscuous coupling. The A2B receptor, for instance, can couple to Gαs, Gαi, and Gαq proteins depending on the cell type and experimental conditions. nih.gov Similarly, the A2A receptor, while primarily coupled to Gαs, has also been shown to engage with Gαo. nih.gov This differential coupling allows for a wide range of cellular responses to a single ligand. The activation of Gαs by A2B receptors has been demonstrated to be a key mechanism in vasodilation. nih.gov

Table 1: G-Protein Coupling and Adenylyl Cyclase Modulation by Adenosine Receptor Subtypes

| Receptor Subtype | Primary G-Protein Coupled | Effect on Adenylyl Cyclase |

|---|---|---|

| A1 | Gαi/o | Inhibition |

| A2A | Gαs | Stimulation |

| A2B | Gαs (also Gαi, Gαq) | Stimulation |

| A3 | Gαi/o | Inhibition |

Regulation of Intracellular Cyclic AMP Levels

As a direct consequence of adenylyl cyclase modulation, this compound significantly regulates the concentration of the second messenger cyclic AMP (cAMP) within the cell. The direction of this regulation is subtype-dependent.

Activation of A2A and A2B receptors by agonists like NECA results in a robust increase in intracellular cAMP accumulation. nih.gov Studies in pulmonary artery smooth muscle cells (PASMCs) have shown that the peak accumulation of cAMP occurs within 3-5 minutes of NECA application, coinciding with physiological responses like vasodilation. nih.gov This stimulation of cAMP production is a cornerstone of the signaling pathway for A2-type adenosine receptors.

Conversely, when this compound binds to A1 or A3 receptors, the associated Gαi/o proteins inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This antagonistic effect on cAMP production mediates many of the physiological roles of A1 and A3 receptor activation. The dynamic balance between stimulation and inhibition of cAMP production, governed by the receptor subtype engaged, allows for fine-tuned cellular responses.

Table 2: Effect of NECA on cAMP Accumulation and Physiological Response

| Cell/Tissue Type | Agonist | Observed Effect on cAMP | Associated Physiological Response | Reference |

|---|---|---|---|---|

| Pulmonary Artery Smooth Muscle Cells | NECA | Increased accumulation | Vasodilation | nih.gov |

| Human Platelets | NECA | Increased levels | Inhibition of platelet aggregation |

Activation of Other Secondary Messenger Systems (e.g., Inositol (B14025) Trisphosphates, Calcium Mobilization)

Beyond the canonical adenylyl cyclase/cAMP pathway, adenosine receptor agonists can modulate other secondary messenger systems, including the inositol trisphosphate (IP3) pathway and intracellular calcium (Ca2+) mobilization.

Studies in porcine coronary arteries have demonstrated that activation of A2A receptors by adenosine analogs, including NECA, leads to a dose-dependent inhibition of prostaglandin (B15479496) F2α-induced inositol 1,4,5-trisphosphate (IP3) production. nih.gov IP3 is a key second messenger that triggers the release of Ca2+ from intracellular stores. nih.gov By inhibiting IP3 generation, agonists like this compound can attenuate Ca2+ release stimulated by other GPCRs, contributing to effects such as vasorelaxation. nih.gov

Furthermore, adenosine receptor activation can directly influence intracellular Ca2+ levels through mechanisms that may be independent of IP3. In some cell types, A2B receptor activation has been shown to cause a transient increase in intracellular Ca2+. nih.gov This suggests a complex interplay between the cAMP and Ca2+ signaling pathways, where activation by an agonist can trigger multiple downstream effects that are highly dependent on the specific cellular context. nih.gov

Ligand-Induced Receptor Conformational Dynamics

The binding of an agonist like this compound to an adenosine receptor is not a simple lock-and-key interaction but a dynamic process that induces significant conformational changes in the receptor protein. These changes are essential for the receptor to transition from an inactive to an active state and subsequently couple to G-proteins.

Using the A2A receptor as a model, studies have revealed that agonist binding triggers a series of coordinated movements within the receptor's seven-transmembrane (7TM) structure. nih.gov Key changes include the outward movement of the intracellular end of transmembrane helix 6 (TM6) and rearrangements in TM7. These movements create a binding cavity on the intracellular side of the receptor that accommodates and activates the G-protein. nih.govresearchgate.net

Molecular dynamics simulations and experimental data show that specific motifs, such as the highly conserved NPxxY motif in TM7, act as molecular switches that are crucial for stabilizing the active state of the receptor. nih.gov The ability of an agonist to induce and stabilize these specific active conformations determines its efficacy in initiating a downstream signal. The promiscuous coupling of receptors like A2AR to different G-proteins (e.g., Gs and Go) is facilitated by the receptor's ability to adopt slightly different active conformations, which can accommodate the distinct structures of various G-protein subtypes. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects

Impact of the 2-Iodo Substitution on Receptor Affinity and Selectivity

Substitution at the C2 position of the purine (B94841) ring is a critical strategy for modulating the affinity and selectivity of adenosine (B11128) receptor agonists. While 5'-N-ethylcarboxamidoadenosine (NECA) itself is a potent but non-selective agonist at all four adenosine receptor subtypes, the introduction of substituents at the C2 position can confer significant A3 receptor selectivity. sigmaaldrich.comtocris.com

Specifically, the introduction of a halogen, such as iodine, at the C2 position is a known strategy to enhance A3 receptor affinity and selectivity. For instance, combining a 2-chloro substitution with modifications at the N6 and 5' positions, as seen in Cl-IB-MECA, results in a compound with 2500-fold selectivity for the rat A3 receptor over the A1 receptor and 1400-fold selectivity over the A2A receptor. sigmaaldrich.com Research on a series of 2-substituted NECA derivatives has shown that modifications at this position are a promising avenue for developing high-affinity, A3-selective ligands. nih.gov For example, 2-(2-phenyl)ethynyl-NECA (PENECA) was found to be 100-fold selective for the A3 receptor compared to both A1 and A2A receptors. nih.gov While direct data for the 2-iodo substitution on NECA is less commonly cited in broad reviews, the principle of C2-alkynyl and related substitutions points towards its potential to enhance A3 receptor interaction. nih.govnih.gov

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B EC50 (µM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |

| NECA | 14 | 20 | 6.2 | 2.4 | ~2.3 | ~3.2 |

| PENECA | >1000 | >1000 | 6 | - | >166 | >166 |

| PHPNECA | 11 | 30 | 0.4 | - | 27.5 | 75 |

Data compiled from multiple sources. tocris.comnih.govabcam.com Note: PENECA and PHPNECA are 2-substituted derivatives of NECA, illustrating the impact of C2 modifications.

Role of the 5'-Ethylcarboxamido Moiety in Receptor Interaction and Potency

The 5'-ethylcarboxamido group, a defining feature of NECA and its derivatives, is instrumental in conferring high potency at adenosine receptors. sigmaaldrich.com This small alkyl amide substitution at the 5'-position of the ribose sugar generally increases the binding affinity for all four adenosine receptor subtypes. sigmaaldrich.com Consequently, NECA is recognized as one of the most potent adenosine receptor agonists, though it lacks selectivity. sigmaaldrich.comtocris.com

Effects of Substitutions at Other Nucleoside Positions (e.g., N6, Ribose Modifications) on Pharmacological Profile

Modifications at the N6 position and the ribose moiety are cornerstone strategies in the design of selective adenosine receptor agonists.

N6-Substitutions: Hydrophobic moieties at the N6-position have traditionally been used to confer A1 receptor selectivity. nih.gov However, the nature of this substituent is crucial for A3 selectivity as well. Combining an N6-benzyl group with the 5'-uronamido function of NECA was an early strategy that yielded A3-selective agonists. nih.gov The N6-benzyl group diminishes potency at A1 and A2A receptors, thereby enhancing A3 selectivity. nih.gov More recent studies have identified that N6-methyladenosine (m6A) and N6-isopentenyl adenosine (i6A) are selective endogenous agonists for the A3 receptor. nih.govbiorxiv.org Cryo-EM studies have revealed that while the core adenosine moiety binds similarly across agonists, the specific interactions of the N6-substituents with a unique hydrophobic pocket in the A3 receptor are responsible for selective activation. biorxiv.org For instance, a series of N6-substituted 2-aminoadenosine-5'-N-methylcarboxamides were synthesized, and the compound 2-amino-N6-(3-chlorobenzyl)adenosine-5'-N-methylcarboxamide was found to be over 500-fold selective for the A3 receptor. researchgate.net

Ribose Modifications: Conformational locking of the ribose ring is another powerful tool for achieving receptor selectivity. Replacing the flexible tetrahydrofuran (B95107) ring of ribose with a rigid bicyclo[3.1.0]hexane system, known as a methanocarba modification, has been shown to enhance affinity and selectivity for the A3 receptor. nih.govmdpi.com The North (N)-methanocarba conformation is particularly favored at the A3 receptor as it mimics the preferred ribose conformation for binding. mdpi.com This strategy, when combined with other optimal substitutions at the N6 and C2 positions, has led to the development of highly potent and selective A3 agonists. nih.gov

Design Principles for Selective A3 Adenosine Receptor Ligands

The development of selective A3 adenosine receptor (A3AR) ligands is guided by several key design principles derived from extensive SAR studies. A primary strategy involves the synergistic combination of substitutions at multiple positions on the adenosine scaffold. nih.gov

Key principles include:

Combination of N6 and 5' Substitutions : The A3 selectivity-enhancing effect of an N6-benzyl group is additive with the affinity-enhancing effect of a 5'-uronamide function. nih.gov

C2-Position Modification : Introducing specific groups at the C2 position, such as alkynyl chains, is a successful strategy for increasing A3 selectivity. nih.govnih.gov

Ribose Conformation Restriction : Replacing the flexible ribose with a rigid (N)-methanocarba (bicyclo[3.1.0]hexane) system locks the molecule in a conformation that is highly favorable for A3 receptor binding. nih.govmdpi.com

Exploiting the A3R-Specific Pocket : Recent structural biology studies have identified a unique hydrophobic pocket within the A3 receptor. Designing ligands with N6-substituents that can specifically interact with this pocket is a modern approach to achieving high selectivity. biorxiv.org

A successful application of these principles is the combination of N6-(3-halobenzyl), 2-alkyn-2-yl, and 5'-N-methyluronamide modifications, which has produced agonists with high A3AR selectivity across different species. nih.gov

| Compound | Modification Strategy | Key Finding | Reference |

| N6-benzyl-NECA | Combination of N6-benzyl and 5'-uronamide | Additive effects enhance A3 selectivity. | nih.gov |

| (N)-Methanocarba derivatives | Ribose ring conformational restriction | The (N)-conformation is favored at the A3R, enhancing affinity and selectivity. | nih.govmdpi.com |

| 2-alkynyl-NECA derivatives | C2-position substitution | 2-(2-phenyl)ethynyl-NECA shows 100-fold A3 selectivity over A1/A2A. | nih.gov |

| N6-methyladenosine (m6A) | N6-position substitution | Endogenous selective agonist for A3R, interacts with a unique hydrophobic pocket. | biorxiv.org |

Stereochemical Considerations in Ligand-Receptor Recognition

Stereochemistry plays a pivotal role in the interaction between an adenosine ligand and its receptor. The conformation of the ribose sugar is a critical determinant of binding affinity and selectivity. The furanose ring of ribose is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the North (N) and South (S) types, defined by the displacement of the C2' and C3' atoms from the plane of C1', O4', and C4'.

For the A3 adenosine receptor, there is a clear preference for the North (N)-type ribose conformation. mdpi.com This is a key reason why the (N)-methanocarba modification, which rigidly locks the sugar moiety in this N-conformation, is so effective at producing high-affinity A3 agonists. nih.govmdpi.com By pre-organizing the ligand into the receptor-preferred conformation, the entropic penalty of binding is reduced, leading to a significant increase in affinity. This principle of conformational constraint is a powerful tool in modern drug design, allowing for the fine-tuning of receptor selectivity by tailoring the three-dimensional shape of the ligand to match the specific topology of the target receptor's binding site.

Preclinical Investigations of 2 Iodo 5 Ethylcarboxamidoadenosine in Disease Models

In Vitro Cellular Models and Biological Effects

In vitro studies using cultured cells have been instrumental in elucidating the specific cellular and molecular mechanisms through which 2-Iodo-5'-ethylcarboxamidoadenosine exerts its biological effects. These studies have provided valuable insights into its potential as a modulator of cell proliferation, inflammation, and intracellular signaling pathways.

The effect of adenosine (B11128) and its analogs on cancer cell growth is a subject of ongoing research. While some studies suggest that adenosine can induce apoptosis (programmed cell death) in certain cancer cell lines, others indicate a potential for promoting proliferation. This dual role highlights the complexity of adenosine signaling in cancer.

Research has shown that extracellular adenosine and deoxyadenosine (B7792050) can induce apoptosis in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB468) human breast cancer cells. nih.gov This process is dependent on the uptake of adenosine into the cells and its subsequent metabolic conversion, which activates the intrinsic apoptotic pathway. nih.gov This activation involves key proteins such as caspase-9 and, in some cell lines, caspase-3. nih.gov

Table 1: Effects of Adenosine Analogs on Cancer Cell Lines

| Cell Line | Adenosine Analog Effect | Pathway Implicated |

| MCF-7 (ER+) | Induces apoptosis | Intrinsic apoptotic pathway |

| MDA-MB468 (ER-) | Induces apoptosis | Intrinsic apoptotic pathway |

ER+: Estrogen Receptor-Positive ER-: Estrogen Receptor-Negative

This compound has demonstrated significant immunomodulatory effects by influencing the release of inflammatory mediators and altering the function of various immune cells. Adenosine and its agonists are known to regulate immune homeostasis, and their effects can be either anti-inflammatory or pro-inflammatory depending on the specific context and timing of administration. frontiersin.orgmerckmillipore.com

Studies have shown that NECA can suppress the release of pro-inflammatory mediators by acting on adenosine receptors expressed on immune cells like T cells and macrophages. frontiersin.org For instance, activation of the A2A receptor on T effector cells can inhibit their function and reduce the production of inflammatory cytokines. frontiersin.org Furthermore, NECA has been observed to inhibit the maturation of dendritic cells, which are key antigen-presenting cells that initiate immune responses. frontiersin.org

The balance between different T cell subsets, such as pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs), is crucial for immune regulation. NECA has been shown to influence this balance, although its effects can vary depending on the inflammatory environment. frontiersin.orgmerckmillipore.com Early administration of NECA in an autoimmune model inhibited both Th1 and Th17 responses, while later administration inhibited Th1 but enhanced the Th17 response. merckmillipore.com This highlights the complex and context-dependent nature of NECA's effects on immune responses.

Table 2: Immunomodulatory Effects of this compound (NECA)

| Immune Cell/Process | Effect of NECA |

| T effector cells | Inhibition of function and pro-inflammatory mediator release |

| Dendritic cells | Inhibition of maturation |

| Th17/Treg balance | Modulates the balance, with effects dependent on the inflammatory environment |

The Wnt signaling pathway is a crucial and highly conserved pathway involved in a multitude of cellular processes, including cell proliferation, differentiation, and migration. nih.govnih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. youtube.comyoutube.com The canonical Wnt pathway involves the stabilization of a protein called β-catenin, which then translocates to the nucleus to activate the transcription of target genes. youtube.comyoutube.com

While direct evidence linking this compound to the Wnt signaling pathway is still emerging, the known roles of adenosine in cellular signaling suggest potential for cross-talk. Adenosine receptors are G-protein coupled receptors, and their activation can trigger various downstream signaling cascades. It is plausible that these cascades could intersect with components of the Wnt pathway, thereby modulating its activity. However, further research is needed to establish a definitive link and elucidate the specific mechanisms of interaction.

The Wnt pathway itself is complex, with both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) branches. nih.gov The non-canonical pathways, such as the planar cell polarity (PCP) pathway and the Wnt/Ca2+ pathway, regulate cytoskeletal organization and intracellular calcium levels, respectively. nih.gov Future studies could explore whether NECA influences these non-canonical Wnt pathways in addition to any potential effects on the canonical pathway.

In Vivo Animal Models and Biological Outcomes

In vivo studies in animal models have provided crucial evidence for the potential therapeutic effects of this compound in various disease states, particularly in the context of cardiovascular and neurological disorders.

Ischemia-reperfusion (I/R) injury is a significant clinical problem that occurs when blood flow is restored to a tissue after a period of ischemia, leading to a burst of oxidative stress and inflammation that can exacerbate tissue damage. uniroma1.it Preclinical studies have consistently demonstrated the cardioprotective effects of this compound in animal models of myocardial I/R injury.

The administration of NECA has been shown to reduce the size of the infarct (the area of dead tissue) and improve the recovery of cardiac function following an ischemic event. nih.gov The mechanisms underlying these protective effects are multifaceted and are thought to involve the activation of adenosine receptors, which can lead to a reduction in inflammation, inhibition of neutrophil accumulation, and preservation of endothelial function. nih.gov

Furthermore, some studies suggest that the cardioprotective effects of adenosine agonists may be linked to the production of nitric oxide (NO), a key signaling molecule with vasodilatory and anti-inflammatory properties. nih.gov

Table 3: Cardioprotective Outcomes of this compound in Animal Models of Ischemia-Reperfusion Injury

| Outcome Measure | Effect of NECA |

| Infarct Size | Reduced |

| Cardiac Function | Improved recovery |

| Inflammation | Reduced |

| Neutrophil Accumulation | Inhibited |

In the central nervous system (CNS), this compound has been shown to exert a range of neuropharmacological effects, primarily through its interaction with adenosine A1 and A2A receptors. These receptors are widely distributed in the brain and are involved in regulating neuronal activity, neurotransmitter release, and inflammation.

Studies in rodents have demonstrated that NECA can modulate the release of various neurotransmitters, including serotonin (B10506). nih.gov For example, in the nucleus tractus solitarius, a key brainstem region involved in cardiovascular and respiratory control, NECA has been shown to have a biphasic effect on serotonin release, with short-term application augmenting release and longer exposure leading to inhibition. nih.gov This suggests a complex interplay between different adenosine receptor subtypes in modulating synaptic transmission.

Furthermore, adenosine agonists are being investigated for their potential in managing neurological conditions. For instance, some research points to the potential of these compounds in modulating sleep and wakefulness, with evidence suggesting that they can enhance non-rapid eye movement (NREM) sleep. nih.gov The sedative and hypnotic effects of certain compounds are thought to be mediated, at least in part, through the modulation of the serotonergic system. nih.gov

Table 4: Neuropharmacological Effects of this compound in Rodents

| Effect | Brain Region/System |

| Modulation of Serotonin Release | Nucleus Tractus Solitarius |

| Potential Sedative/Hypnotic Effects | Central Nervous System |

Anti-Inflammatory Actions in Preclinical Models of Inflammation

The anti-inflammatory effects observed with this compound are largely attributed to its interaction with the A3 adenosine receptor (A3AR). This receptor is notably overexpressed in inflammatory cells, making it a strategic target for therapeutic intervention. nih.govnih.gov Activation of the A3AR by agonists has been shown to initiate a cascade of events that ultimately suppress the inflammatory response.

Preclinical studies utilizing A3AR agonists have demonstrated a consistent anti-inflammatory effect across various models of inflammation. A key mechanism of action involves the downregulation of the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression. nih.govalzdiscovery.org In animal models of arthritis, A3AR agonists have been shown to ameliorate disease severity by reducing inflammation. nih.gov Furthermore, in models of colitis, A3AR activation inhibits the production of inflammatory cytokines. alzdiscovery.org The consistent findings across these models underscore the potential of A3AR agonists, such as this compound, in modulating inflammatory processes.

| Preclinical Model | A3AR Agonist | Key Findings | Reference |

| Adjuvant-Induced Arthritis (Rat) | CF-101 (IB-MECA) | Additive anti-inflammatory effect when combined with methotrexate. | nih.gov |

| Collagen-Induced Arthritis (Rat) | CF-101 (IB-MECA) | Efficacious in reducing inflammation. | nih.gov |

| DSS-Induced Colitis (Mice) | A3AR Agonist | Inhibited inflammatory cytokine production via modulation of the NF-κB pathway. | alzdiscovery.org |

| Inflammatory Cells | A3AR Agonists | High expression of A3AR; activation leads to de-regulation of the NF-κB signaling pathway. | nih.gov |

Antitumor Efficacy in Experimental Cancer Models

The role of this compound in cancer is complex, with its effects being primarily mediated through the A3 adenosine receptor. The A3AR is often overexpressed in various tumor types, including melanoma, prostate, colon, and hepatocellular carcinoma, presenting a target for anticancer therapy. nih.govnih.gov The activation of A3AR can lead to dual effects: in some instances, it promotes cell proliferation, while in others, it triggers cytostatic and apoptotic pathways. nih.gov This differential response is thought to be dependent on factors such as agonist concentration and tumor microenvironment. nih.gov

Preclinical studies using A3AR agonists have shown promise in inhibiting tumor growth. nih.gov For example, the A3AR agonist Cl-IB-MECA has been reported to inhibit cancer cell proliferation in both in vitro and in vivo tumor models. bohrium.com The antitumor activity of A3AR agonists is believed to be mediated, in part, by the modulation of key signaling pathways such as the Wnt and NF-κB pathways. nih.gov Furthermore, some of the antitumor efficacy observed in syngeneic models is attributed to an immunological effect, suggesting that A3AR activation may also enhance the host's anti-tumor immune response. nih.gov

| Experimental Model | A3AR Agonist | Key Findings | Reference |

| Melanoma, Prostate, Colon, Hepatocellular Carcinoma (Syngeneic Models) | A3AR Agonists | More potent in syngeneic models, suggesting an immunological effect. | nih.gov |

| Various Cancer Cell Lines | Cl-IB-MECA | Inhibition of cancer cell proliferation. | bohrium.com |

| Glioblastoma Cells | A3AR Agonists | Can increase cell invasiveness. | nih.gov |

| Colon, Breast, Pancreatic Cancers, Lymphoma | A3AR Agonists | A3AR is overexpressed and can be a target for therapy. | nih.gov |

Effects on Vascular Reactivity and Smooth Muscle Function

The influence of this compound on the vascular system is primarily associated with its activity at the A2A adenosine receptor (A2AAR). A2AARs are abundantly expressed in vascular smooth muscle and are key regulators of vascular tone. wikipedia.org Activation of these receptors typically leads to vasodilation, thereby increasing blood flow. wikipedia.orgnih.gov

In preclinical models, A2AAR agonists have been shown to be potent coronary vasodilators. capes.gov.br The mechanism underlying this effect involves the activation of adenylyl cyclase by G proteins, leading to an increase in intracellular cAMP levels. rndsystems.com This signaling cascade ultimately results in the relaxation of vascular smooth muscle cells. Studies in various arterial models have demonstrated that A2AAR activation can improve vascular reactivity, particularly in the context of pathological conditions like hemorrhagic shock. nih.gov The consistent vasodilatory response to A2AAR agonists in preclinical studies highlights their potential role in modulating vascular function.

| Vascular Model | A2AAR Agonist | Key Findings | Reference |

| Hemorrhagic Shock (Rats) | CGS 21680 | Significantly improved vascular reactivity and hemodynamic parameters. | nih.gov |

| Coronary Arteries | CVT-3146, CVT-3033 | Act as selective and short-acting coronary vasodilators. | capes.gov.br |

| General Vasculature | A2AAR Agonists | Abundant in vasculature; activation leads to vasodilation. | wikipedia.org |

| Basal Ganglia, Vasculature, Platelets | A2AARs | A major target of caffeine (B1668208); involved in blood pressure response. | rndsystems.com |

Molecular Mechanisms and Receptor Interactions

Adenosine (B11128) Receptor Dimerization and Heteromerization Involving A3 Adenosine Receptors

G protein-coupled receptors, including adenosine receptors, can exist and function as dimers or higher-order oligomers. These complexes can be homomers (composed of identical receptors) or heteromers (composed of different receptor subtypes). The formation of heteromers can significantly alter the pharmacological and functional properties of the constituent receptors.

A key example involving the A3AR is the formation of A2A-A3 receptor heteromers. nih.gov Studies in heterologous expression systems and primary cortical neurons have demonstrated that these two receptor subtypes can physically interact. nih.govnih.gov A defining functional characteristic of the A2A-A3 heteromer is a significant reduction in the signaling output from the A3AR protomer. nih.govworld-wide.org When the A2A and A3 receptors are co-expressed, the ability of A3AR agonists to inhibit cyclic AMP (cAMP) production via their canonical Gi protein coupling is markedly diminished. nih.gov This inhibitory effect within the heteromer can be reversed by antagonists of the A2A receptor. Treatment with an A2A antagonist releases the "brake" on the A3AR, restoring its signaling capability. nih.govworld-wide.org This interaction suggests that the A2A receptor exerts a dominant, negative allosteric modulation over the A3 receptor within the heteromeric complex. The existence of these A2A-A3 heteromers has been identified in various brain regions, with particularly high expression in the striatum. nih.gov

While the A2A-A3 heteromer is a prominent example, the A3AR is also thought to form heteromers with the A1 adenosine receptor. nih.gov Furthermore, the broader phenomenon of adenosine receptor heteromerization includes well-characterized complexes like the A2A-Dopamine D2 receptor (A2A-D2) heteromer, which is a critical modulator of striatal function. nih.govnih.govmonash.edu In these A2A-D2 complexes, activation of the A2A receptor antagonizes D2 receptor signaling, a mechanism that has been exploited for therapeutic strategies in Parkinson's disease. nih.govmdpi.com Although direct involvement of the A3 receptor in A2A-D2 heteromers is not established, the principle of allosteric modulation within a heteromer is a recurring theme in GPCR biology.

Table 1: Functional Consequences of A3AR Heteromerization

| Heteromer | Interacting Receptor | Key Functional Outcome | Modulator Effect | Reference |

|---|---|---|---|---|

| A2A-A3 | A2A Adenosine Receptor | Marked decrease in A3R-mediated Gi signaling. | A2A antagonists restore A3R signaling. | nih.gov, world-wide.org |

Mechanisms of Receptor Desensitization and Regulation

Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a process that protects the cell from overstimulation. This involves a series of molecular events that uncouple the receptor from its G protein and often lead to its removal from the cell surface (internalization).

For GPCRs like the A3AR, desensitization is initiated by the phosphorylation of serine and threonine residues in the receptor's intracellular loops and C-terminal tail. This phosphorylation is carried out by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like protein kinase A (PKA) and protein kinase C (PKC). The phosphorylated receptor then serves as a high-affinity binding site for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's interaction with its G protein, effectively uncoupling it from downstream signaling. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and the AP2 adaptin complex, which facilitates the internalization of the receptor into clathrin-coated vesicles.

Studies comparing human and rat A3ARs have revealed significant species differences in their regulation. The rat A3AR undergoes desensitization more rapidly than its human counterpart. However, the human A3AR can be more completely resensitized and recycled back to the cell surface following internalization. In contrast to the robust desensitization of A1 and A3 receptors, some studies have shown that the A2A receptor subtype does not readily desensitize upon prolonged exposure to the agonist NECA, indicating subtype-specific regulatory mechanisms. nih.govnih.gov The use of potent agonists such as I-NECA is instrumental in inducing and studying these desensitization and internalization processes in experimental models.

Interplay with Other Receptor Systems and Signaling Cascades

The function of the A3 adenosine receptor, and by extension the effects of its activation by 2-Iodo-5'-ethylcarboxamidoadenosine, is not isolated but is integrated into a complex network of signaling pathways. This interplay occurs through several mechanisms, including heteromerization with other receptors, cross-talk between signaling cascades, and interactions with other cellular machinery.

A clear example of interplay is the functional interaction between adenosine A3 receptors and GABA(A) receptors. In tissues from patients with epilepsy, blocking A3 receptors was found to increase the stability of currents mediated by GABA(A) receptors, suggesting that endogenous adenosine, acting via A3 receptors, modulates the function of this major inhibitory neurotransmitter system.

Another level of interaction involves the coupling of the A3AR to different G protein families. While classically known as a Gi/o-coupled receptor that inhibits adenylyl cyclase, the A3AR can also couple to Gq proteins in certain cellular contexts. frontiersin.org Gq coupling activates the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. This dual coupling allows A3AR activation to trigger distinct downstream signaling cascades, expanding its functional repertoire.

Furthermore, ligands targeting the A3AR can interact with other proteins that influence their availability and efficacy, such as multidrug transporters. Several nucleoside-like A3AR ligands have been shown to interact with the ATP-binding cassette (ABC) transporter ABCG2. This transporter can efflux drugs from cells, and its interaction with A3AR ligands could therefore modulate their bioavailability and therapeutic action.

The most intricate form of interplay remains heteromerization, as discussed in section 5.1. The A2A-A3 heteromer represents a sophisticated control mechanism where one receptor directly gates the signaling capacity of another, allowing for a fine-tuned response to the extracellular concentration of adenosine. nih.gov

Radioligand Development and Application in Receptor Research

Synthesis and Characterization of Iodinated Radioligands for Adenosine (B11128) Receptors

The synthesis of iodinated radioligands derived from 2-Iodo-5'-ethylcarboxamidoadenosine is a critical step in their application for receptor studies. The introduction of a radioactive iodine isotope, typically Iodine-125 (¹²⁵I), allows for highly sensitive detection in binding assays and imaging studies.

The general strategy for synthesizing these radioligands involves the introduction of iodine to a precursor molecule. A common method is the radioiodination of a suitable precursor, such as a des-iodo or a tri-alkyltin derivative, using an oxidizing agent like Chloramine-T or Iodogen. For instance, the synthesis of [¹²⁵I]-(S)-iodozacopride, a radioligand for 5-HT3 receptors, is achieved by radioiodination of its deschloro precursor using Chloramine-T, followed by purification using high-performance liquid chromatography (HPLC). nih.gov A similar approach can be envisioned for this compound, where a non-iodinated precursor is subjected to radioiodination.

The characterization of the synthesized radioligand is essential to ensure its purity and binding affinity. This typically involves:

Radiochemical Purity Assessment: HPLC is used to separate the radiolabeled compound from unreacted precursors and byproducts, ensuring a high radiochemical purity, often exceeding 95%. nih.gov

Binding Affinity and Selectivity: Saturation binding experiments are performed on membranes from cells expressing specific adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays with known selective adenosine receptor agonists and antagonists are conducted to establish the selectivity profile of the new radioligand.

For example, derivatives of 5'-N-ethylcarboxamidoadenosine (NECA) have been extensively studied. In one study, 2-substituted NECA derivatives were evaluated for their affinity at human adenosine receptors. The compound 2-(3-hydroxy-3-phenyl)propyn-1-yl-NECA (PHPNECA) showed a subnanomolar affinity for A₃ adenosine receptors with a Ki value of 0.4 nM. nih.gov Another derivative, 2-(2-phenyl)ethynyl-NECA (PENECA), displayed a 100-fold selectivity for A₃ receptors over A₁ and A₂A receptors. nih.gov These studies highlight how modifications at the 2-position of the adenosine scaffold can significantly influence affinity and selectivity.

Table 1: Binding Affinities of 2-Substituted NECA Derivatives at Human Adenosine Receptors

| Compound | A₁ Ki (nM) | A₂A Ki (nM) | A₃ Ki (nM) |

|---|---|---|---|

| PHPNECA | 15 | 2.5 | 0.4 |

| PENECA | 600 | >1000 | 6 |

Data sourced from a study on 2-substituted NECA derivatives. nih.gov

Application of this compound-Derived Radioligands in Receptor Mapping

Radioligands derived from this compound are valuable tools for mapping the distribution of adenosine receptors in various tissues, particularly the brain. Autoradiography is a key technique used for this purpose, allowing for the visualization of receptor localization at a microscopic level.

The process involves incubating tissue sections with the radioligand, followed by washing to remove unbound ligand. The sections are then apposed to a film or a phosphor imaging screen to detect the radioactive signal. The resulting autoradiograms reveal the density and distribution of the target receptors.

For instance, studies using the A₂A adenosine receptor-selective radioligand [¹²⁵I]APE, a derivative of adenosine, have demonstrated high densities of A₂A receptors in the striatum, nucleus accumbens, and olfactory tubercle of the rat brain. nih.gov The specific binding of [¹²⁵I]APE in these regions was displaced by the A₂A selective agonist CGS-21680, confirming the identity of the labeled receptors. nih.gov Similarly, the non-selective adenosine receptor agonist [³H]NECA has been used in quantitative receptor autoradiography to map adenosine receptors in the rat brain. nih.gov In the presence of a selective A₁ receptor agonist to block A₁ sites, [³H]NECA binding was localized to the striatum and olfactory tubercle, indicating the distribution of A₂ receptors. nih.gov

These mapping studies provide crucial insights into the potential roles of adenosine receptors in different brain circuits and their involvement in neurological functions and disorders.

Quantitative Autoradiography and Imaging Techniques in Preclinical Studies

Quantitative autoradiography allows for the determination of the density of receptors in specific anatomical regions. This is achieved by co-exposing the tissue sections with a set of radioactive standards of known concentrations. By comparing the optical density of the signal in the tissue with the standard curve, the amount of radioligand bound per unit of tissue (e.g., fmol/mg tissue) can be calculated. nih.gov

This quantitative approach is vital in preclinical studies for several reasons:

Characterizing Receptor Alterations: It allows for the investigation of changes in receptor density in animal models of diseases, such as neurodegenerative disorders or ischemia.

Evaluating Drug Effects: The technique can be used to determine the in vivo receptor occupancy of new drug candidates, providing information on their target engagement.

Beyond in vitro autoradiography, the development of iodinated radioligands opens the door for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). While Iodine-125 is primarily used for in vitro work due to its long half-life and low-energy gamma emission, other iodine isotopes like Iodine-123 can be used for SPECT imaging in preclinical animal models. These in vivo imaging studies allow for the longitudinal monitoring of receptor expression and occupancy in the living brain, providing dynamic information that is not attainable with post-mortem tissue analysis.

The use of agonist radioligands, such as those derived from this compound, can also provide information about the functional state of the receptor. Agonists often bind preferentially to the high-affinity, G protein-coupled state of the receptor. Therefore, changes in the binding of an agonist radioligand can reflect alterations in receptor signaling. For example, the binding of the agonist radioligand [¹²⁵I]DOI to 5-HT2 receptors was found to be sensitive to guanyl nucleotides, indicating its interaction with the G protein-coupled state. nih.gov

Future Directions and Research Perspectives

Development of Novel Chemical Probes and Tools for Adenosine (B11128) Receptor Research

The development of high-affinity and selective radioligands has been instrumental in the characterization of adenosine receptor subtypes. While various 2-substituted NECA derivatives have been explored for this purpose, the specific development and application of a radiolabeled version of 2-I-NECA as a chemical probe is an area ripe for investigation. The presence of an iodine atom makes it an ideal candidate for radioiodination (e.g., with iodine-125), which could yield a high-affinity radioligand for autoradiography, in vitro binding assays, and in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT).

Future research should focus on the synthesis and pharmacological characterization of [¹²⁵I]2-I-NECA. This would involve determining its binding affinity (Kᵢ) and selectivity profile across the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). A high-affinity and selective radioligand based on the 2-I-NECA scaffold could provide a valuable tool for quantifying receptor density and distribution in various tissues and disease models, thereby advancing our understanding of adenosine receptor pathophysiology.

Exploration of New Preclinical Therapeutic Concepts

The therapeutic potential of adenosine receptor agonists is vast, encompassing inflammatory diseases, neurodegenerative disorders, and ischemic conditions. While the parent compound NECA has been studied in various preclinical models, its lack of selectivity often leads to undesirable side effects. The 2-iodo substitution in 2-I-NECA could potentially confer a more favorable selectivity profile, making it a candidate for novel therapeutic applications.

Preclinical studies are needed to systematically evaluate the therapeutic potential of 2-I-NECA. For instance, based on the known anti-inflammatory effects of A₂A and A₃ receptor activation, 2-I-NECA could be investigated in animal models of arthritis, inflammatory bowel disease, or sepsis. Similarly, its potential neuroprotective effects could be explored in models of Parkinson's disease, Huntington's disease, or stroke. Such studies would need to establish the in vivo efficacy, and pharmacokinetic profile of the compound.

Advanced Structural Biology Studies of Ligand-Receptor Complexes

To date, a significant number of crystal and cryo-electron microscopy (cryo-EM) structures of adenosine receptors in complex with various agonists and antagonists have been elucidated. These structures have provided invaluable insights into the molecular basis of ligand recognition and receptor activation. However, there are currently no publicly available high-resolution structures of any adenosine receptor subtype in complex with 2-I-NECA.

Future research should prioritize the determination of the crystal or cryo-EM structure of adenosine receptors, particularly the A₂A and A₃ subtypes for which 2-substituted NECA derivatives often show high affinity, bound to 2-I-NECA. Such a structure would reveal the precise binding mode of 2-I-NECA and the specific interactions formed by the iodine atom within the ligand-binding pocket. This information would be crucial for understanding the structural basis of its affinity and selectivity and would provide a rational basis for the design of next-generation adenosine receptor modulators.

Computational Chemistry and Molecular Modeling Approaches in Ligand Design

In the absence of experimental structural data, computational chemistry and molecular modeling techniques offer a powerful approach to predict and analyze the interaction of 2-I-NECA with adenosine receptors. Molecular docking and molecular dynamics (MD) simulations can be employed to generate and validate binding poses of 2-I-NECA within the known structures of adenosine receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.